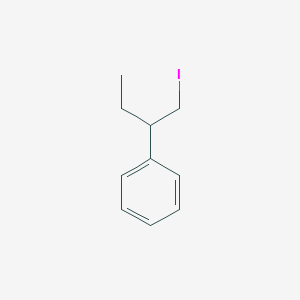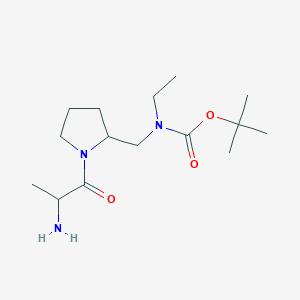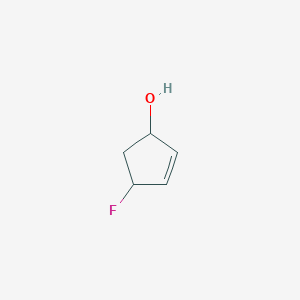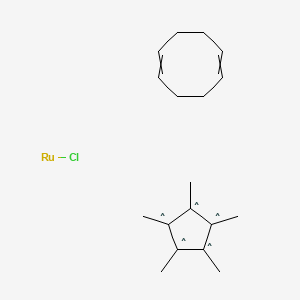![molecular formula C27H27ClF3N7O2 B14793843 Urea, N-[2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-](/img/structure/B14793843.png)
Urea, N-[2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-[2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl]-N’-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]- is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination and etherification: Introduction of the chloro and oxy groups on the phenyl ring.
Urea formation: Coupling of the intermediate with the urea moiety under controlled conditions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the chloro or nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halides, amines, or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, it may:
Bind to enzymes or receptors: Inhibiting or activating their function.
Modulate signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or metabolism.
類似化合物との比較
Similar Compounds
Urea derivatives: Such as N,N’-diarylureas, which also exhibit diverse biological activities.
Pyrrolo[3,2-d]pyrimidine derivatives: Known for their role in medicinal chemistry.
Uniqueness
This compound’s uniqueness lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C27H27ClF3N7O2 |
|---|---|
分子量 |
574.0 g/mol |
IUPAC名 |
1-[2-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C27H27ClF3N7O2/c1-36-9-11-38(12-10-36)15-17-3-4-18(13-20(17)27(29,30)31)34-26(39)35-22-6-5-19(14-21(22)28)40-25-24-23(32-16-33-25)7-8-37(24)2/h3-8,13-14,16H,9-12,15H2,1-2H3,(H2,34,35,39) |
InChIキー |
IYYUOMFAAASGGM-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC4=NC=NC5=C4N(C=C5)C)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide](/img/structure/B14793777.png)
![Tert-butyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14793790.png)
![5-(7-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B14793792.png)

![(1S,2S,7R,9S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14793814.png)
![Benzamide, 2-chloro-N-[1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-7-quinolinyl]-6-(trifluoromethyl)-](/img/structure/B14793818.png)


![2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14793833.png)

![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide](/img/structure/B14793851.png)
![(S)-tert-Butyl 3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14793870.png)

